2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride
Description
Properties
Molecular Formula |
C9H11Cl2NO2 |
|---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-(methylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-11-8(9(12)13)6-3-2-4-7(10)5-6;/h2-5,8,11H,1H3,(H,12,13);1H |
InChI Key |
IYBRRECQPQMJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC(=CC=C1)Cl)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Chlorophenylacetic Acid Precursors
Two main industrially relevant methods exist for preparing chlorophenylacetic acid intermediates:
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Oxo Synthesis (Carbonylation) | Reaction of chlorobenzyl chloride with carbon monoxide under catalytic conditions (Rh, Re, Ir complexes) to form chlorophenylacetic acid | Direct method, well-studied | Requires expensive catalysts, low yield, catalyst recovery issues |
| Benzyl Cyanide Hydrolysis | Hydrolysis of chlorobenzyl cyanide under acidic or alkaline conditions to yield chlorophenylacetic acid | Simpler reagents, scalable | Requires careful control of hydrolysis and purification steps |
The benzyl cyanide hydrolysis method involves acid hydrolysis with 30–70% sulfuric acid at 90–150°C under reflux with continuous stirring and reflux control until nitrile residuals are minimized (<0.05–0.2%). Post-reaction, the mixture is cooled, and the acid is crystallized by adding water and filtration. This method is favored for industrial production due to easier operation and reduced waste.
Amination to Introduce the Methylamino Group
The methylamino substitution at the alpha carbon is typically introduced by:
- Reductive amination of chlorophenylacetaldehyde or chlorophenylacetic acid derivatives with methylamine.
- Direct alkylation of chlorophenylglycine derivatives with methylamine or methylammonium salts.
Though specific protocols for this compound are scarce, analogous compounds are prepared by reacting chlorophenylacetic acid derivatives with methylamine under controlled pH and temperature, followed by acidification to the hydrochloride salt.
Formation of Hydrochloride Salt
The free base amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent or aqueous medium. This step improves compound stability, crystallinity, and handling.
Example Preparation Protocol (Literature-Inspired)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-Chlorobenzyl cyanide + 50% H2SO4, 120°C, reflux, 6-10 h | Acid hydrolysis to 3-chlorophenylacetic acid |
| 2 | Isolation of acid by cooling, water addition, filtration | Crude acid obtained |
| 3 | 3-Chlorophenylacetic acid + methylamine (aqueous or gaseous), pH ~8-9, 50-70°C, 4-8 h | Amination step to introduce methylamino group |
| 4 | Acidification with HCl (aqueous or ethanolic), cooling | Formation of hydrochloride salt |
| 5 | Filtration, washing, drying | Final product isolation |
Analytical Data and Purification
- Purity is typically confirmed by HPLC, NMR, and mass spectrometry.
- Crystallization from aqueous ethanol or water is common for purification.
- Drying under vacuum at 40–60°C yields stable white crystalline hydrochloride salt.
Summary Table of Preparation Methods
Research and Development Notes
- The oxo synthesis route is less favored industrially due to catalyst cost and complexity despite extensive research.
- Hydrolysis of benzyl cyanide derivatives is scalable and produces fewer wastes.
- Amination conditions must be optimized to minimize side reactions such as overalkylation or polymerization.
- Drying and crystallization parameters significantly affect product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.
Reduction: Formation of 3-chlorophenylethanol or 3-chlorophenylmethanamine.
Substitution: Formation of various substituted phenylacetic acids.
Scientific Research Applications
2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to changes in cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives below, focusing on substituent effects, functional groups, and molecular properties.
Table 1: Structural and Molecular Comparisons
Key Findings:
Substituent Effects: Chlorine vs. Methyl vs. Halogen: 3-Methylphenyl analogs (e.g., ) exhibit reduced polarity compared to halogenated derivatives, impacting solubility and bioavailability .
Amino Group Modifications: Methylamino vs. Dimethylamino: Dimethylamino derivatives () show increased steric hindrance and basicity compared to methylamino analogs, altering reactivity in nucleophilic reactions. Amino vs.
Functional Group Impact: Acid vs. Ester: Ester derivatives (e.g., ) exhibit higher lipophilicity, favoring blood-brain barrier penetration, while the acid form (target compound) may enhance water solubility for intravenous formulations.
Crystallographic Behavior :
- Substituents influence solid-state packing. For example, 3-chloro substituents in aromatic amides promote intermolecular hydrogen bonding (N–H⋯O) in diagonal chains, as seen in analogs like 2-chloro-N-(3-methylphenyl)acetamide .
Research Implications
- Synthetic Utility: The methylamino group in the target compound facilitates versatile functionalization, such as coupling with peptide backbones (e.g., gadodiamide synthesis, where methylamino groups coordinate with gadolinium ).
- Structure-Activity Relationships (SAR) : Halogen positioning (e.g., 3-chloro vs. 3,4-dichloro in ) significantly affects bioactivity, as seen in antimicrobial and CNS-targeted drugs.
- Thermodynamic Stability : Chlorinated derivatives generally exhibit higher melting points and thermal stability compared to methyl- or fluorine-substituted analogs .
Biological Activity
2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride, commonly referred to as DMPAC, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its effects on various cellular mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DMPAC can be characterized by its chemical structure, which includes a chlorophenyl group and a methylamino group attached to an acetic acid backbone. The presence of the chlorine atom on the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
DMPAC has been studied for several biological activities, particularly its role as an inhibitor of histone deacetylases (HDACs) . HDACs are crucial in regulating gene expression through chromatin remodeling, making DMPAC a candidate for epigenetic research and cancer therapy.
Inhibition of Histone Deacetylases
The ability of DMPAC to inhibit HDACs suggests that it may have anti-proliferative effects on cancer cells. Research indicates that DMPAC can reduce cell growth in certain cancer cell lines, highlighting its potential as an anticancer agent.
Table 1: HDAC Inhibition and Anticancer Activity
DMPAC's mechanism of action primarily involves the modulation of gene expression through HDAC inhibition. By preventing deacetylation of histones, DMPAC promotes a more open chromatin structure, facilitating transcriptional activation of tumor suppressor genes.
Case Studies
- In vitro Studies : In studies involving HeLa cells, DMPAC demonstrated significant anti-proliferative activity with an IC50 value comparable to established chemotherapeutics like doxorubicin . These findings suggest that DMPAC may serve as a viable candidate for further development in cancer therapies.
- Animal Models : Preliminary studies using murine models have shown that administration of DMPAC resulted in reduced tumor growth rates compared to control groups. Further investigations are necessary to evaluate the compound's pharmacokinetics and long-term effects.
Additional Biological Activities
Beyond its role as an HDAC inhibitor, DMPAC has shown promise in other areas:
Q & A
Q. What are the standard synthetic routes for 2-(3-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride?
Methodological Answer: A typical synthesis involves:
Oxidation of 2-(3-chlorophenyl)-2-oxoacetaldehyde using potassium dichromate (K₂Cr₂O₇) in acidic conditions to yield 2-(3-chlorophenyl)-2-oxoacetic acid .
Reductive Amination : Reacting the oxoacetic acid derivative with methylamine (CH₃NH₂) under reductive conditions (e.g., sodium borohydride, NaBH₄) to introduce the methylamino group.
Hydrochloride Salt Formation : Treatment with hydrochloric acid (HCl) to precipitate the final hydrochloride salt.
Key Considerations : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions during amination to avoid side reactions .
Q. How can researchers ensure purity during synthesis and purification?
Methodological Answer:
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals.
- Chromatography : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to separate impurities.
- Spectroscopic Validation : Confirm purity via ¹H/¹³C NMR (DMSO-d₆ as solvent) and mass spectrometry (ESI+ mode) .
- Storage : Store under inert gas (argon) at -20°C to prevent degradation .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model intermediate reactivity and transition states. For example, simulate the energy barriers for reductive amination steps .
- Reaction Path Search : Apply tools like the Artificial Force Induced Reaction (AFIR) method to predict viable synthetic routes.
- Experimental Feedback Loop : Integrate computational predictions with high-throughput screening to narrow optimal conditions (e.g., solvent, temperature) .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-labeled methylamine to distinguish amine proton signals.
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating ¹H-¹H and ¹H-¹³C couplings.
- Impurity Profiling : Compare HPLC retention times with synthetic byproducts (e.g., unreacted oxoacetaldehyde).
- X-ray Crystallography : Confirm molecular geometry if crystalline forms are obtainable .
Q. What strategies improve stereochemical control during synthesis?
Methodological Answer:
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-metal complexes) during reductive amination to favor desired stereoisomers.
- Dynamic Kinetic Resolution : Employ conditions where racemization is minimized at low temperatures.
- Chiral Chromatography : Separate enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
Q. How to evaluate the compound’s biological activity in vitro?
Methodological Answer:
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination).
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Target Binding Studies : Perform fluorescence polarization or surface plasmon resonance (SPR) to measure interactions with biological targets (e.g., enzymes, receptors) .
Q. How can researchers address stability issues in aqueous solutions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
